(2-Iodo-5-methoxyphenyl)boronic acid

Overview

Description

“(2-Iodo-5-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number 89694-50-8 . It is used in research and development . It can be used to promote direct amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .

Synthesis Analysis

An efficient and versatile synthesis of ortho-iodobiphenylboronic acids via the highly regioselective metal–iodine exchange (MIE) of 2,3-diiodobiphenyls is reported . The site-selectivity is very much controlled by the size of the biphenyl fragment, providing only the terminal arylboronic acid derivatives in excellent site-selectivity .Molecular Structure Analysis

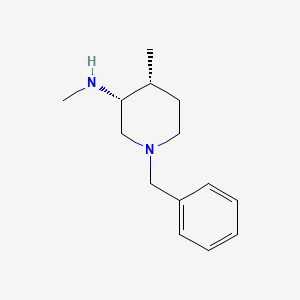

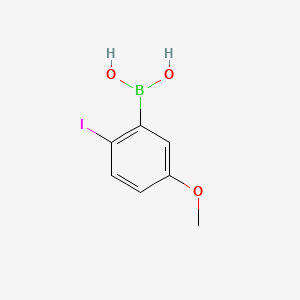

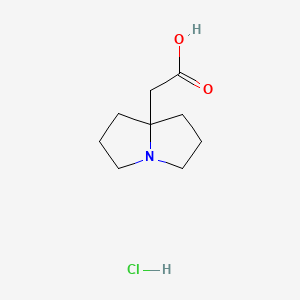

The molecular weight of “(2-Iodo-5-methoxyphenyl)boronic acid” is 277.85 . The molecular formula is C7H8IO3B . The canonical SMILES structure is B(C1=C(C=CC(=C1)OC)I)(O)O .Chemical Reactions Analysis

“(2-Iodo-5-methoxyphenyl)boronic acid” has been used in the catalytic protodeboronation of pinacol boronic esters . It has also been used in the amidation reaction at ambient temperature .Physical And Chemical Properties Analysis

The melting point of “(2-Iodo-5-methoxyphenyl)boronic acid” is 202-207 ℃ . The exact mass is 277.96112 . The compound is not applicable for flash point .Scientific Research Applications

- Catalysis and Organic Synthesis

- This compound has been used in the regioselective synthesis of ortho-iodobiphenylboronic acid derivatives . The process involves a highly regioselective metal–iodine exchange (MIE) of 2,3-diiodobiphenyls . The site-selectivity is very much controlled by the size of the biphenyl fragment, providing only the terminal arylboronic acid derivatives in excellent site-selectivity .

- The synthesized derivatives were also tested for in vitro antimicrobial activity against four strains of bacteria and one fungal strain . This revealed that (2-iodo-4′-isopropyl- [1,1′-biphenyl]-3-yl)boronic acid and (3- (benzo [ d ] [1,3]dioxol-5-yl)-2-iodo-5-methoxyphenyl)boronic acid possess the most potent antibacterial and antifungal activity .

- The catalytic activity was also examined towards an amidation reaction at ambient temperature and this revealed a new optimal catalyst, (2-iodo-4′,5-dimethoxy- [1,1′-biphenyl]-3-yl)boronic acid .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2-iodo-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BIO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYAEIDOJUNIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)I)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281736 | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodo-5-methoxyphenyl)boronic acid | |

CAS RN |

89694-50-8 | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-iodo-5-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)